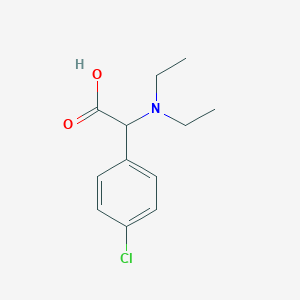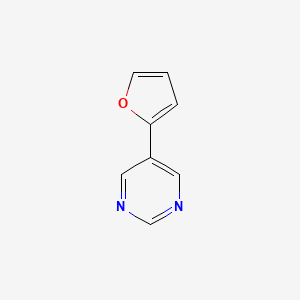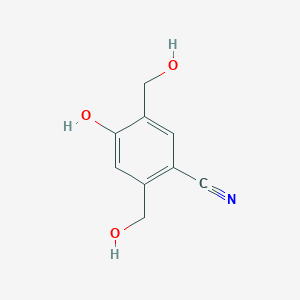![molecular formula C7H9N3O3 B13100421 Tetrahydro-2H-pyrazino[1,2-C]pyrimidine-1,6,8(7H)-trione CAS No. 5565-14-0](/img/structure/B13100421.png)
Tetrahydro-2H-pyrazino[1,2-C]pyrimidine-1,6,8(7H)-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetrahydro-2H-pyrazino[1,2-C]pyrimidine-1,6,8(7H)-trione is a heterocyclic compound with a unique structure that incorporates both pyrazine and pyrimidine rings
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Tetrahydro-2H-pyrazino[1,2-C]pyrimidine-1,6,8(7H)-trione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the condensation of aldehydes with β-ketoesters followed by cyclization with aminopyrimidines can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and solvent selection to facilitate the cyclization process efficiently .
化学反应分析
Types of Reactions: Tetrahydro-2H-pyrazino[1,2-C]pyrimidine-1,6,8(7H)-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenated solvents and nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
科学研究应用
Tetrahydro-2H-pyrazino[1,2-C]pyrimidine-1,6,8(7H)-trione has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antibacterial properties.
Industry: Utilized in the development of new materials with specific properties
作用机制
The mechanism of action of Tetrahydro-2H-pyrazino[1,2-C]pyrimidine-1,6,8(7H)-trione involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. This compound can also modulate receptor activity by interacting with receptor binding sites, leading to altered cellular responses .
相似化合物的比较
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties.
Pyridazine and Pyridazinone Derivatives: Exhibits a wide range of biological activities, including antimicrobial and anticancer effects.
Uniqueness: Tetrahydro-2H-pyrazino[1,2-C]pyrimidine-1,6,8(7H)-trione stands out due to its unique combination of pyrazine and pyrimidine rings, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
5565-14-0 |
|---|---|
分子式 |
C7H9N3O3 |
分子量 |
183.16 g/mol |
IUPAC 名称 |
3,4,9,9a-tetrahydro-2H-pyrazino[1,2-c]pyrimidine-1,6,8-trione |
InChI |
InChI=1S/C7H9N3O3/c11-5-3-4-6(12)8-1-2-10(4)7(13)9-5/h4H,1-3H2,(H,8,12)(H,9,11,13) |
InChI 键 |
BZFHSFDFARATKI-UHFFFAOYSA-N |
规范 SMILES |
C1CN2C(CC(=O)NC2=O)C(=O)N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


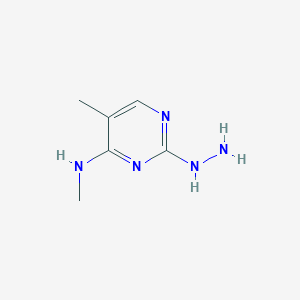
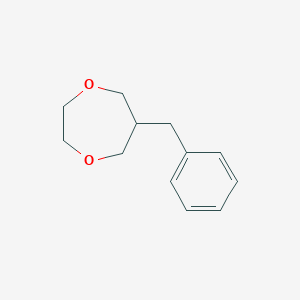
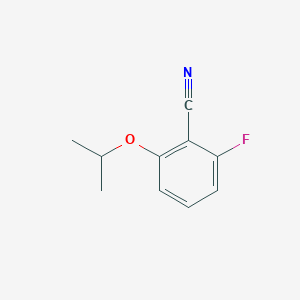
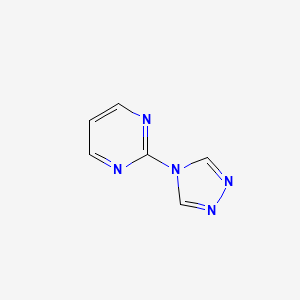
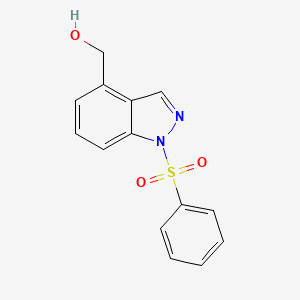
![2-(7-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)-N,N-dipropylacetamide](/img/structure/B13100362.png)
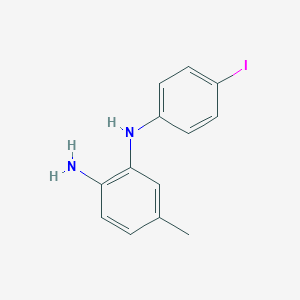
![9,9'-(3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)bis(9H-carbazole)](/img/structure/B13100369.png)
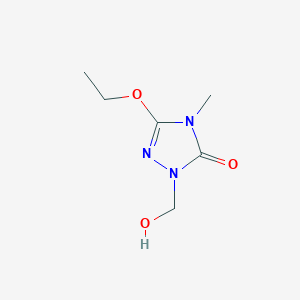

![1,2-Dihydropyrrolo[1,2-d][1,2,4]triazine](/img/structure/B13100385.png)
